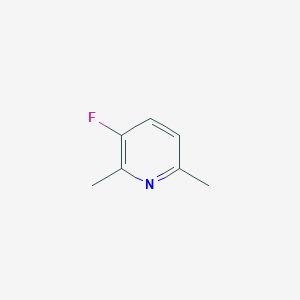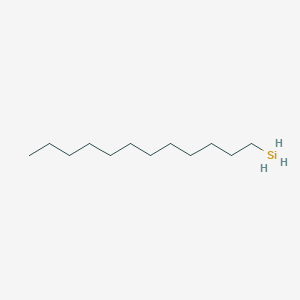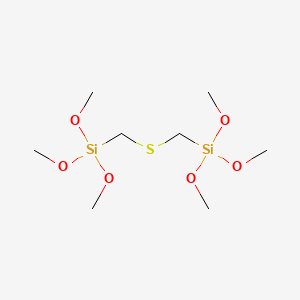
Sulfide, bis(trimethoxysilylmethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfide, bis(trimethoxysilylmethyl): is an organosilicon compound with the molecular formula C8H22O6SSi2 and a molar mass of 302.49 g/mol . This compound is characterized by the presence of two trimethoxysilylmethyl groups attached to a central sulfur atom. It is commonly used in various chemical syntheses and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(trimethoxysilylmethyl) can be achieved through a one-pot method involving the reaction of trimethoxysilylmethyl chloride with sodium sulfide in an inert atmosphere. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of sulfide, bis(trimethoxysilylmethyl) involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Sulfide, bis(trimethoxysilylmethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The trimethoxysilylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Oxone®.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thioacetate (PTA) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Sulfide, bis(trimethoxysilylmethyl) finds applications in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organosilicon compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: The compound is employed in the production of advanced materials, coatings, and adhesives
作用機序
The mechanism of action of sulfide, bis(trimethoxysilylmethyl) involves its ability to act as a silylating agent, facilitating the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of the resulting compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable silyl derivatives .
類似化合物との比較
Bis(trimethylsilyl)sulfide: This compound has a similar structure but with trimethylsilyl groups instead of trimethoxysilylmethyl groups.
Trimethoxysilylpropanethiol: Another related compound with a thiol group attached to a trimethoxysilylpropyl group
Uniqueness: Sulfide, bis(trimethoxysilylmethyl) is unique due to its trimethoxysilylmethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
特性
CAS番号 |
60764-84-3 |
|---|---|
分子式 |
C8H22O6SSi2 |
分子量 |
302.49 g/mol |
IUPAC名 |
trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3 |
InChIキー |
RWWILRPQZDRQSH-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CSC[Si](OC)(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


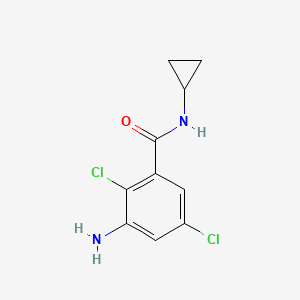

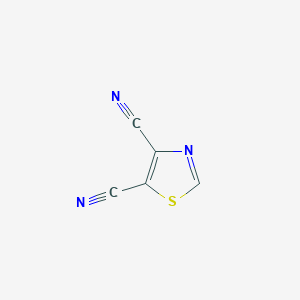
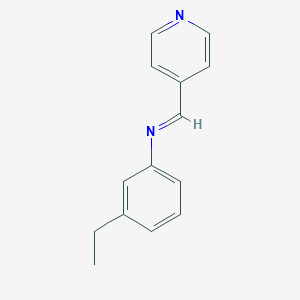
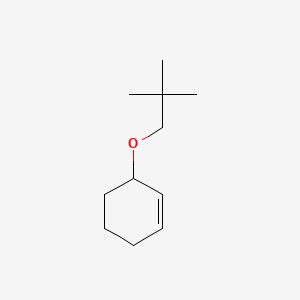

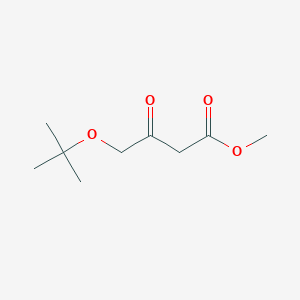
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
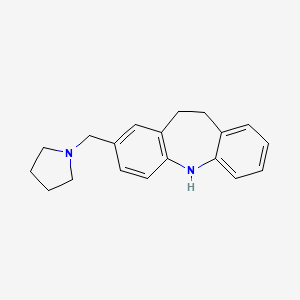
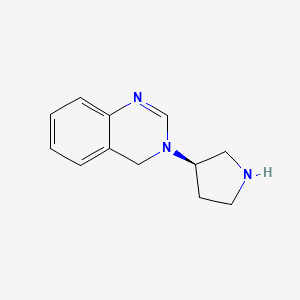

![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
